5-ethyl-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxylic acid
Description
Azepinoquinazoline Compounds in Medicinal Chemistry
Azepinoquinazolines are a subclass of nitrogen-containing heterocycles characterized by fused seven-membered azepine and six-membered quinazoline rings. These compounds have garnered attention due to their structural diversity and pharmacological versatility. The incorporation of azepine introduces conformational flexibility, enabling interactions with biological targets such as enzymes and receptors. Quinazoline derivatives, meanwhile, are renowned for their anticancer, antimicrobial, and central nervous system (CNS)-modulating activities.
The specific compound under review, 5-ethyl-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxylic acid, features a carboxylic acid group at position 3 and an ethyl substituent at position 5. These functional groups enhance its potential for hydrogen bonding and hydrophobic interactions, critical for drug-receptor binding.
Table 1: Key Molecular Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₃N₃O₃ | |
| Molecular Weight | 288.34 g/mol | |
| Functional Groups | Carboxylic acid, ketone |
Historical Development of Azepino[2,1-b]Quinazoline Research
The synthesis of azepinoquinazolines dates to the mid-20th century, with early efforts focused on ring-closing reactions to stabilize the fused bicyclic system. A landmark advancement occurred in the 1980s, when researchers optimized cyclization protocols using urea and N-methyl-2-pyrrolidinone (NMP) to construct the quinazolinone core. For instance, the reaction of urea with intermediates like compound 5 (2-amino-4-chlorobenzoic acid) at 140°C yielded ureido-intermediates, which were subsequently cyclized to form the quinazoline ring.
The introduction of azepine into quinazoline frameworks emerged more recently, driven by the need to enhance metabolic stability and bioavailability. The ethyl and carboxylic acid substituents in the title compound reflect modern strategies to fine-tune physicochemical properties for drug-likeness.
Significance in Contemporary Pharmaceutical Research
Azepinoquinazolines are under investigation for multiple therapeutic areas:
- Anticancer Agents : The planar quinazoline core intercalates with DNA, while the azepine ring may inhibit topoisomerases.
- CNS Disorders : Structural analogs have shown affinity for histamine H₃ receptors, implicating them in sleep-wake regulation.
- Antimicrobial Applications : The carboxylic acid group enhances solubility, facilitating interactions with bacterial efflux pumps.
The title compound’s ketone group at position 12 further differentiates it from simpler quinazolines, potentially enabling covalent binding to target proteins. Recent patent literature highlights methods for large-scale synthesis, such as the use of POCl₃ and acetonitrile in chlorination steps, followed by purification via charcoal filtration.
Research Gaps and Scientific Opportunities
Despite progress, critical challenges remain:
- Structural Ambiguities : Discrepancies in reported molecular formulas (e.g., C₁₃H₁₃N₃O₃ vs. C₁₆H₂₀N₂O₃) suggest the need for crystallographic validation.
- Synthetic Complexity : Multi-step routes, as described in EP3752507B1, yield moderate efficiencies (~65% conversion after 6.5 hours).
- Target Identification : The compound’s mechanism of action remains unverified, necessitating proteomic and genomic screens.
Future studies should prioritize fragment-based drug design to optimize substituent effects and leverage computational modeling for target prediction.
Properties
IUPAC Name |
5-ethyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-2-17-13-10-11(16(20)21)7-8-12(13)15(19)18-9-5-3-4-6-14(17)18/h7-8,10,14H,2-6,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMVVFCCXUYBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the azepine ring and the ethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that derivatives of quinazoline compounds exhibit promising anticancer properties. The azepinoquinazoline structure provides a unique scaffold that enhances biological activity. For instance:
- Case Study : A derivative of the azepinoquinazoline compound was synthesized and evaluated for its anticancer activity against various cancer cell lines. The results indicated significant cytotoxic effects compared to standard chemotherapeutics .
Antioxidant Properties
The antioxidant capacity of azepinoquinazoline derivatives has been investigated using various assays. These compounds can scavenge free radicals effectively.
This table illustrates that certain derivatives of the compound exhibit superior antioxidant activity compared to ascorbic acid.
Polymer Chemistry
The structural characteristics of 5-ethyl-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxylic acid allow it to be utilized as a monomer in polymer synthesis.
- Case Study : Research demonstrated the successful incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The resulting polymers showed improved performance in high-temperature applications .
Nanotechnology
The compound's ability to form stable complexes with metal ions has been explored for applications in nanotechnology.
| Metal Ion | Stability Constant (log K) | Application |
|---|---|---|
| Cu²⁺ | 4.5 | Catalysis |
| Ag⁺ | 5.0 | Antimicrobial coatings |
These findings indicate that the compound can be used in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-ethyl-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic Acid (CAS 108561-87-1)
- Molecular formula : C₁₄H₁₄N₂O₃
- Molecular weight : 258.27 g/mol
- Key differences : Lacks the ethyl group at position 5 and exhibits a distinct hydrogenation pattern (hexahydro vs. octahydro in the target compound).
[1,2,4]Triazolo[3,4-c][1,2,4]triazino[5,6-b]-5,10-dihydroquinoxaline-5-ethanoic Acid Hydrazide
- Molecular formula : C₁₂H₁₀N₈O
- Molecular weight : 282.26 g/mol
- Key differences: Features a triazolo-triazino-quinoxaline core instead of azepinoquinazoline, with a hydrazide substituent.
- Analytical data : NMR peaks include δ 9.89 (NH₂, exchangeable with D₂O) and δ 12.18 (NH), highlighting its polar functional groups .
Functional Group Analogues
(3S)-1-(Dimethoxymethyl)-3-[(1H-Indol-3-yl)methyl]-1,3-dihydroimidazo[5,1-b]quinazolin-9-one
- Core structure: Imidazoloquinazolinone with indole and dimethoxymethyl groups.
- Analytical data : ¹H NMR (CCl₄): δ 1.26–3.45 (multiple H signals); ¹³C NMR: 160.0–62.0 ppm. Used as an Eg5 kinesin inhibitor in cancer research .
6-/8-Carbamoyl-5H,7H,8H,9H-10λ⁵-pyrido[2,1-b]quinazolin-10-ylium (CMPQ)
Analytical and Pharmacological Comparisons
Research Findings and Insights
- Characterization Challenges: Partial saturation in the azepinoquinazoline core complicates NMR interpretation, as seen in analogous compounds (e.g., broad NH signals in and complex splitting in ) .
- Biological Potential: While the target compound’s activity is unspecified, structural parallels to Eg5 inhibitors () and fluorescent CMPQ derivatives () imply utility in drug discovery or biochemical assays .
Biological Activity
5-ethyl-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxylic acid is a compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This article explores its biological activity based on existing research findings and case studies.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that contributes to its biological properties. Its molecular formula is with a molecular weight of 258.27 g/mol. The structure includes an azepine ring fused to a quinazoline moiety, which is significant for its interaction with biological targets.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. The anticancer effects of this compound were evaluated using the MTT assay on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results demonstrated a dose-dependent inhibition of cell viability compared to standard chemotherapeutics like Doxorubicin .
Antimicrobial Activity
Quinazolines are known for their antimicrobial properties. The synthesized derivatives of this compound were tested against various bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines. Compounds from the quinazoline class have been shown to reduce TNF-alpha production in human cell lines . This suggests that this compound may also possess similar anti-inflammatory effects.
Case Studies
- Anticancer Evaluation : In one study involving MCF-7 cells treated with various concentrations of the compound over 48 hours showed a significant reduction in cell viability at concentrations above 10 µM. The IC50 value was determined to be approximately 15 µM .
- Antimicrobial Testing : A series of derivatives were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) ranged from 25 to 100 µg/mL for different derivatives .
Research Findings
Recent investigations into the biological activity of quinazolines have highlighted their role as potential therapeutic agents due to their ability to interact with multiple biological targets:
Q & A
What are the established synthetic routes for this compound, and what are their key methodological considerations?
Basic Research Question
The compound is synthesized via PPA (polyphosphoric acid)-catalyzed thermal lactamization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives. A critical step involves reducing 8-nitro precursors to 8-amino intermediates before cyclization . For hydrolysis-based routes, sodium hydroxide in ethanol (60%) under reflux is used to convert esters to carboxylic acids, followed by acid precipitation .
Key Parameters for Synthesis:
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Lactamization | PPA, 120–140°C, 4–6h | Use anhydrous conditions to avoid side reactions |
| Ester Hydrolysis | NaOH (14 mmol), 60% ethanol, reflux | Monitor pH during HCl neutralization to prevent over-acidification |
How is the structural identity of this compound confirmed, and what analytical techniques are essential?
Basic Research Question
Structural confirmation requires a combination of GC-MS, FTIR-ATR, and HPLC-TOF :
- GC-MS : Use a 30m HP1-MS column with He carrier gas (1.2 ml/min) and a temperature gradient (170°C → 325°C) to match retention times and fragmentation patterns .
- FTIR-ATR : Direct measurement of functional groups (e.g., carbonyl at ~1700 cm⁻¹) .
- HPLC-TOF : Confirm molecular weight (Δppm < 2) with a C18 column and acetonitrile/water mobile phase .
Example Spectral Data:
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| GC-MS | m/z 345.28 (M+H⁺), BP 273 | |
| FTIR | 3440 cm⁻¹ (OH), 1705 cm⁻¹ (C=O) |
How can researchers address low yields in the lactamization step?
Advanced Research Question
Low yields often arise from incomplete nitro-group reduction or moisture interference . Mitigation strategies include:
- Reduction Optimization : Use Pd/C or Raney Ni under H₂ for 8-nitro precursor reduction; monitor by TLC .
- PPA Purity : Ensure PPA is freshly dried (heated at 80°C under vacuum) to avoid side reactions .
- Alternative Catalysts : Test Eaton’s reagent (P₂O₅ in methanesulfonic acid) for improved cyclization efficiency .
How to resolve discrepancies in spectroscopic data during structural characterization?
Advanced Research Question
Discrepancies (e.g., shifted FTIR peaks or unexpected GC-MS fragments) require cross-validation :
- NMR Analysis : Perform ¹H/¹³C NMR in DMSO-d₆ to verify ring junction protons (δ 2.8–3.5 ppm) and ethyl group signals (δ 1.2–1.5 ppm) .
- Isotopic Labeling : Use ¹⁵N-labeled precursors to distinguish quinazoline nitrogen environments .
- Computational Validation : Compare experimental IR/MS data with DFT-simulated spectra (e.g., Gaussian 16) .
What computational methods predict the compound’s reactivity in biological systems?
Advanced Research Question
Docking studies (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions with targets like enzymes or receptors:
- Target Selection : Prioritize folate-dependent enzymes (e.g., aminomethyltransferase) due to structural similarity to tetrahydrofolate analogs .
- Parameterization : Use the GAFF force field and RESP charges for ligand parameterization .
- Validation : Cross-check docking poses with crystallographic data from related quinazoline-protein complexes .
What strategies ensure stability during storage and handling?
Basic Research Question
Stability is maintained via:
- Storage Conditions : -20°C in anhydrous acetonitrile (5 mg/0.5 ml) to prevent hydrolysis .
- Light Sensitivity : Use amber vials to avoid photodegradation of the oxo group .
- Purity Monitoring : Regular HPLC checks (≥98% purity) to detect degradation products .
How can synthetic byproducts be minimized in large-scale reactions?
Advanced Research Question
Byproduct formation (e.g., dimerization or over-oxidation) is reduced by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
